N2-Isopropyl-5-methylpyridine-2,3-diamine
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Overview
Description
N2-Isopropyl-5-methylpyridine-2,3-diamine is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Isopropyl-5-methylpyridine-2,3-diamine typically involves the reaction of 5-methylpyridine-2,3-diamine with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as crystallization or chromatography to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
N2-Isopropyl-5-methylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base and often require heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2-Isopropyl-5-methylpyridine-2,3-dione, while reduction could produce this compound derivatives with altered functional groups .
Scientific Research Applications
N2-Isopropyl-5-methylpyridine-2,3-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N2-Isopropyl-5-methylpyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
N2-Methylpyridine-2,3-diamine: Similar structure but with a methyl group instead of an isopropyl group.
5-Bromo-2-methylpyridin-3-amine: Contains a bromine atom, making it more reactive in certain chemical reactions.
4-Chloro-6-iodo-N2-methylpyridine-2,3-diamine: Contains both chlorine and iodine atoms, providing different reactivity and applications.
Uniqueness
N2-Isopropyl-5-methylpyridine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its interaction with hydrophobic targets in biological systems .
Properties
IUPAC Name |
5-methyl-2-N-propan-2-ylpyridine-2,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6(2)12-9-8(10)4-7(3)5-11-9/h4-6H,10H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKCUPYMFVIDEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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